Isradipine-d3

Description

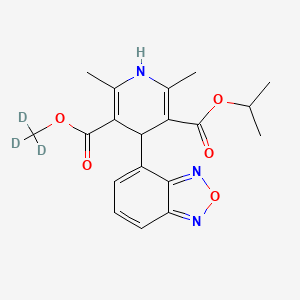

Structure

3D Structure

Properties

IUPAC Name |

3-O-propan-2-yl 5-O-(trideuteriomethyl) 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5/c1-9(2)26-19(24)15-11(4)20-10(3)14(18(23)25-5)16(15)12-7-6-8-13-17(12)22-27-21-13/h6-9,16,20H,1-5H3/i5D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMJIYCCIJYRONP-VPYROQPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC3=NON=C32)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC=CC3=NON=C32)C(=O)OC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662045 | |

| Record name | (~2~H_3_)Methyl propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189959-59-8 | |

| Record name | (~2~H_3_)Methyl propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of Isradipine-d3 as an Internal Standard: A Technical Guide for Bioanalytical Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of isradipine-d3 as an internal standard in the quantitative analysis of isradipine, a dihydropyridine calcium channel blocker. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and essential data for researchers in drug metabolism, pharmacokinetics, and clinical trial sample analysis.

The Foundational Principle: Isotope Dilution Mass Spectrometry

The use of this compound as an internal standard is rooted in the principle of stable isotope dilution mass spectrometry (ID-MS). This "gold standard" analytical technique provides high accuracy and precision by correcting for variations that can occur during sample preparation and analysis. A known quantity of the stable isotope-labeled analyte, in this case, this compound, is added to the biological sample containing the unlabeled analyte, isradipine.

This compound is an ideal internal standard because it is chemically and physically almost identical to isradipine. The primary difference is a slight increase in mass due to the replacement of three hydrogen atoms with deuterium atoms. This near-identical behavior ensures that both compounds experience similar extraction efficiencies, ionization responses in the mass spectrometer, and potential for ion suppression or enhancement from the sample matrix. By measuring the ratio of the mass spectrometric response of the analyte to the internal standard, accurate quantification can be achieved, as this ratio remains constant even if sample loss occurs during processing.

Mechanism of Action of Isradipine

Isradipine is a potent dihydropyridine calcium channel blocker used in the management of hypertension.[1] Its therapeutic effect is achieved by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle.[2] This inhibition leads to the relaxation of arterial smooth muscle, resulting in vasodilation and a subsequent reduction in blood pressure.[2]

The signaling pathway for isradipine's action is as follows:

Caption: Isradipine's signaling pathway in smooth muscle cells.

Quantitative Analysis Using this compound: A Bioanalytical Workflow

The quantification of isradipine in biological matrices such as plasma is crucial for pharmacokinetic and bioequivalence studies. A typical workflow using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard involves several key steps.

Caption: A typical bioanalytical workflow for isradipine quantification.

Data Presentation: Key Parameters for Analysis

The successful implementation of an LC-MS/MS method relies on the careful selection and optimization of several parameters for both the analyte and the internal standard.

| Parameter | Isradipine | This compound | Rationale |

| Molecular Formula | C₁₉H₂₁N₃O₅ | C₁₉H₁₈D₃N₃O₅ | Deuterium labeling increases the mass of the internal standard. |

| Molecular Weight | 371.39 g/mol | 374.41 g/mol | The mass difference allows for distinct detection by the mass spectrometer. |

| Precursor Ion (m/z) | 372.1 | 375.1 (Predicted) | Represents the protonated molecule [M+H]⁺ in positive ionization mode. |

| Product Ion (m/z) | 312.2 | 315.2 (Predicted) | A stable and abundant fragment ion used for quantification in MRM mode. |

| MRM Transition | 372.1 → 312.2[2] | 375.1 → 315.2 (Predicted) | The specific mass transition monitored for each compound, ensuring high selectivity. |

Experimental Protocol: A Validated LC-MS/MS Method

This section provides a detailed methodology for the quantification of isradipine in human plasma, adapted from a validated bioanalytical method.

Materials and Reagents

-

Isradipine reference standard

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile, and methyl tert-butyl ether (MTBE)

-

Formic acid

-

Ammonium acetate

-

Human plasma (with anticoagulant)

-

Deionized water

Stock and Working Solutions

-

Isradipine Stock Solution (1 mg/mL): Dissolve 10 mg of isradipine in 10 mL of methanol.

-

This compound Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the stock solutions in a 50:50 methanol:water mixture to create calibration standards and quality control (QC) samples.

Sample Preparation: Liquid-Liquid Extraction

-

To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound working solution (internal standard).

-

Vortex the mixture for 30 seconds.

-

Add 1 mL of MTBE.

-

Vortex for 5 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 1 minute.

-

Transfer to an autosampler vial for analysis.

Liquid Chromatography Conditions

| Parameter | Setting |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase | A: 5 mM Ammonium acetate in water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |

| Gradient | 70% B (0-0.5 min), 70-90% B (0.5-1.5 min), 90% B (1.5-2.5 min), 90-70% B (2.5-2.6 min), 70% B (2.6-3.5 min) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry Conditions

| Parameter | Setting |

| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., API 4000) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 20 psi |

| Collision Gas | 6 psi |

| MRM Transitions | Isradipine: 372.1 → 312.2this compound: 375.1 → 315.2 (Predicted) |

| Dwell Time | 200 ms |

The Logic of Correction: How the Internal Standard Works

The core function of this compound is to normalize the analytical signal of isradipine, thereby correcting for potential inconsistencies. The following diagram illustrates this logical relationship.

References

The Deuterium Kinetic Isotope Effect: A Potential Strategy for Enhancing Isradipine Stability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isradipine, a dihydropyridine calcium channel blocker, is a widely used therapeutic agent for hypertension. However, like other dihydropyridines, it is susceptible to degradation, primarily through oxidation and photodegradation, which can impact its efficacy and shelf-life. Deuterium labeling, the strategic replacement of hydrogen atoms with their heavier, stable isotope deuterium, has emerged as a promising strategy in drug development to enhance metabolic stability and, potentially, chemical stability. This technical guide explores the theoretical basis and practical considerations for applying deuterium labeling to improve the stability of Isradipine. By leveraging the deuterium kinetic isotope effect (KIE), it is hypothesized that the rate of Isradipine degradation can be attenuated. This guide provides a comprehensive overview of Isradipine's known degradation pathways, the principles of the kinetic isotope effect, and detailed, proposed experimental protocols for the synthesis, stability testing, and analysis of deuterated Isradipine. While direct comparative stability studies on deuterated Isradipine are not yet available in published literature, this document serves as a foundational resource for researchers aiming to investigate this promising avenue for drug optimization.

Introduction to Isradipine and its Stability Profile

Isradipine is a potent antagonist of L-type calcium channels, exerting its antihypertensive effects by relaxing vascular smooth muscle.[1] The chemical structure of Isradipine, like other 1,4-dihydropyridines, contains a central dihydropyridine ring that is susceptible to chemical degradation.

Known Degradation Pathways:

Published studies have shown that Isradipine is sensitive to light and oxidizing conditions.[2] The primary degradation pathway involves the oxidation of the dihydropyridine ring to its pyridine analogue. This process leads to a loss of pharmacological activity.

The Deuterium Kinetic Isotope Effect (KIE)

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes.[3] The substitution of hydrogen (¹H) with deuterium (²H or D) results in a C-D bond that is stronger and vibrates at a lower frequency than a C-H bond.[4][5][6] Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly if that hydrogen is replaced with deuterium. This is known as a primary kinetic isotope effect and is quantified by the ratio of the rate constants (kH/kD).[3]

Application to Drug Stability:

By strategically placing deuterium at positions on a drug molecule that are susceptible to chemical degradation, the rate of these degradation reactions can be slowed, thereby enhancing the drug's stability.[7][8] For Isradipine, deuteration at the C-H bonds of the dihydropyridine ring is a logical starting point for investigation.

Proposed Research and Experimental Design

To investigate the effect of deuterium labeling on Isradipine stability, a comparative study between Isradipine and its deuterated analogue(s) is required.

Synthesis of Deuterated Isradipine

The synthesis of deuterated Isradipine would likely involve the use of deuterated starting materials or reagents. A possible synthetic route could be adapted from known syntheses of Isradipine, incorporating deuterium at the desired positions. For example, a deuterated version of the Hantzsch pyridine synthesis could be employed.

Diagram of Proposed Synthesis Workflow:

Caption: A generalized workflow for the synthesis of deuterated Isradipine.

Stability Testing Protocol

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), would be required to separate and quantify Isradipine and its degradation products.[9][10]

Proposed Stability Study Conditions:

| Condition | Parameters |

| Temperature | 4°C, 25°C/60% RH, 40°C/75% RH |

| Light Exposure | Photostability chamber (ICH Q1B) |

| Oxidative Stress | Dilute hydrogen peroxide solution |

| pH | Acidic, neutral, and basic buffer solutions |

| Time Points | 0, 1, 2, 4, 8, 12 weeks |

Experimental Workflow for Stability Testing:

References

- 1. State- and isoform-dependent interaction of isradipine with the alpha1C L-type calcium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of degradation products from the calcium-channel blocker isradipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. google.com [google.com]

- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 9. tandfonline.com [tandfonline.com]

- 10. a-stability-indicating-high-performance-liquid-chromatographic-assay-of-isradipine-in-pharmaceutical-preparations - Ask this paper | Bohrium [bohrium.com]

Isradipine-d3 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Isradipine-d3, a deuterated analog of the L-type calcium channel blocker Isradipine. This document details its chemical properties, mechanism of action, and its application in research, with a focus on its use as an internal standard in pharmacokinetic studies.

Core Chemical and Physical Data

This compound is a stable isotope-labeled form of Isradipine, where three hydrogen atoms on the methyl ester group are replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Isradipine in biological samples, as it is chemically identical to the parent drug but has a distinct molecular weight.

| Property | Value |

| CAS Number | 1189959-59-8[1] |

| Molecular Formula | C₁₉H₁₈D₃N₃O₅ |

| Molecular Weight | 374.41 g/mol [1] |

Mechanism of Action: L-type Calcium Channel Blockade

Isradipine, and by extension this compound, functions as a potent and selective blocker of L-type voltage-gated calcium channels (Caᵥ1.2 and Caᵥ1.3). These channels are crucial for regulating calcium influx into smooth muscle cells and neurons. By inhibiting these channels, Isradipine leads to a cascade of intracellular events that ultimately result in vasodilation and a reduction in blood pressure.

The signaling pathway for Isradipine's action is as follows:

Experimental Protocols

Synthesis of this compound

Step 1: Knoevenagel Condensation

4-Formyl-2,1,3-benzoxadiazole is condensed with methyl acetoacetate in the presence of a catalyst, such as piperidine and acetic acid, to yield 2-(2,1,3-benzoxadiazol-4-ylmethylene)-3-oxobutanoic acid methyl ester.

Step 2: Hantzsch Dihydropyridine Synthesis

The product from Step 1 is then reacted with isopropyl acetoacetate and a deuterated ammonia source (or a subsequent deuterated methylation step for the ester) to form the dihydropyridine ring of this compound. To introduce the d3-methyl group, a common method would involve the hydrolysis of the corresponding carboxylic acid followed by esterification with deuterated methanol (CD₃OD) under acidic conditions.

Note: This is a generalized procedure and would require optimization for specific reaction conditions, purification, and characterization (e.g., via NMR and Mass Spectrometry) to ensure the final product's identity and purity.

Use of this compound as an Internal Standard in LC-MS/MS Analysis

This compound is frequently used as an internal standard for the quantification of Isradipine in biological matrices like plasma. The following is a general protocol for sample preparation for LC-MS/MS analysis.

Materials:

-

Plasma samples containing Isradipine

-

This compound internal standard solution (concentration to be optimized based on expected analyte concentration)

-

Protein precipitation solvent (e.g., acetonitrile or methanol)

-

Vortex mixer

-

Centrifuge

Procedure:

-

To a 100 µL aliquot of the plasma sample, add a known amount of the this compound internal standard solution.

-

Add 300 µL of cold protein precipitation solvent to the plasma sample.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

The analysis is then carried out using a suitable liquid chromatography method coupled with a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The MRM transitions for both Isradipine and this compound would be optimized to ensure specificity and sensitivity. The ratio of the peak area of Isradipine to the peak area of this compound is used to calculate the concentration of Isradipine in the original sample.

Experimental Workflows

The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing this compound.

This guide provides foundational technical information for researchers and professionals working with this compound. For specific experimental applications, further optimization of the described protocols is recommended.

References

Commercial Suppliers and Research Applications of Isradipine-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isradipine, a dihydropyridine calcium channel blocker, is a potent vasodilator used in the management of hypertension.[1][2] Its deuterated analog, Isradipine-d3, serves as a critical internal standard in analytical and pharmacokinetic studies, enabling precise quantification of Isradipine in biological matrices. This technical guide provides an in-depth overview of commercial suppliers of this compound for research purposes, detailed experimental protocols for its use, and a visualization of its relevant signaling pathway.

Commercial Suppliers of this compound

For researchers seeking to procure this compound, a number of reputable commercial suppliers offer this compound in various quantities and purities. The following table summarizes key information from several suppliers to facilitate comparison. Please note that pricing is subject to change and may require a direct quote from the supplier.

| Supplier | Catalog Number | Available Quantities | Purity | Price (USD) |

| Toronto Research Chemicals | I778502 | 1 mg, 5 mg, 10 mg | Not explicitly stated | ~$200 - $1500 (Quote required) |

| MedChemExpress | HY-B0233S | 1 mg, 5 mg, 10 mg, 50 mg, 100 mg | >98% | ~$150 - $2500+ (Quote required) |

| Veeprho | V-I-084 | Custom | Not explicitly stated | Quote required |

| Santa Cruz Biotechnology | sc-212103 | 1 mg, 5 mg | Not explicitly stated | Quote required |

| Cayman Chemical | 17537 | 1 mg, 5 mg, 10 mg | ≥98% | ~$200 - $1200 (Quote required) |

Experimental Protocols

This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of Isradipine in biological samples such as plasma.

Quantification of Isradipine in Human Plasma using LC-MS/MS

This protocol is adapted from a validated method for the analysis of Isradipine in human plasma and demonstrates a common workflow where this compound would be substituted as the internal standard.[3]

a. Sample Preparation (Liquid-Liquid Extraction):

-

To 200 µL of human plasma in a polypropylene tube, add 25 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

-

Add 50 µL of 0.1 M NaOH to alkalinize the sample.

-

Vortex for 30 seconds.

-

Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

b. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Isradipine: m/z 372.2 → 312.2

-

This compound: m/z 375.2 → 315.2 (predicted)

-

-

Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.

-

Workflow for Pharmacokinetic Studies in Mice

The following diagram illustrates a typical workflow for a pharmacokinetic study in mice utilizing this compound as an internal standard.

Caption: Workflow for a typical pharmacokinetic study of Isradipine in mice.

Signaling Pathway of Isradipine

Isradipine exerts its therapeutic effect by blocking L-type calcium channels, which are predominantly found in vascular smooth muscle cells.[1][2][4] This action inhibits the influx of calcium ions, leading to a cascade of events that ultimately results in vasodilation and a reduction in blood pressure.

The following diagram illustrates the mechanism of action of Isradipine.

Caption: Mechanism of action of Isradipine in vascular smooth muscle cells.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Isradipine | C19H21N3O5 | CID 3784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Quantification of isradipine in human plasma using LC-MS/MS for pharmacokinetic and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isradipine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

Handling and Storage of Isradipine-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential handling and storage protocols for Isradipine-d3, a deuterated analog of the dihydropyridine calcium channel blocker, Isradipine. Given the limited availability of data specific to the deuterated form, this document leverages information from its non-deuterated counterpart, Isradipine, to establish safe and effective laboratory practices. This compound is often utilized as an internal standard in pharmacokinetic studies due to its similar chemical properties and distinct mass.

General Information

| Property | Value |

| Chemical Name | 4-(4-Benzofurazanyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Methyl-d3 1-Methylethyl Ester |

| Synonyms | Isrodipine-d3, PN-200-110-d3, Clivoten-d3, DynaCirc-d3, Esradin-d3, Lomir-d3, Prescal-d3 |

| Molecular Formula | C₁₉H₁₈D₃N₃O₅ |

| Molecular Weight | 374.41 g/mol (approx.) |

| CAS Number | 1189959-59-8[1] |

Storage and Stability

Proper storage is critical to maintain the integrity and stability of this compound. The following guidelines are based on recommendations for Isradipine.

| Condition | Recommendation | Rationale |

| Temperature | Store at room temperature or refrigerated.[2] | Stability testing indicates that the product can be shipped without cooling measures.[3] Long-term storage at controlled room temperature or under refrigeration is recommended to ensure stability. |

| Light | Protect from light. | Isradipine is known to be photo-unstable.[4] Exposure to light can lead to degradation. |

| Air | Store in a tightly sealed container. | Minimizes exposure to moisture and atmospheric contaminants. |

Handling and Safety Precautions

Isradipine is classified as toxic if swallowed and may cause damage to organs through prolonged or repeated exposure.[5] It is also very toxic to aquatic life with long-lasting effects.[5] Researchers should adhere to the following safety protocols.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2]

-

Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[2] If dust is generated, use a particle filter.

Engineering Controls:

-

Ensure adequate ventilation in areas where this compound is handled.[6]

-

Avoid the formation of dust.[2]

Hygiene Measures:

-

Wash hands thoroughly after handling.[5]

-

Do not eat, drink, or smoke when using this product.[5]

-

Avoid release to the environment.[5]

Solubility Data

The solubility of Isradipine provides a strong indication of the expected solubility for this compound.

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |

| DMSO | 18.57 | 50 |

| Ethanol | 7.43 | 20 |

Data is for Isradipine and is based on a molecular weight of 371.39 g/mol .

Mechanism of Action: L-type Calcium Channel Blockade

Isradipine, and by extension this compound, functions as a potent and selective L-type voltage-gated calcium channel blocker.[3] It primarily exerts its effects on vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[7][8]

Caption: Mechanism of action of this compound as an L-type calcium channel blocker.

Experimental Protocol: Use of this compound as an Internal Standard

The following is a representative protocol for the use of this compound as an internal standard in the quantification of Isradipine in plasma samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is adapted from a study on Isradipine pharmacokinetics.[9]

Caption: Workflow for plasma sample preparation using this compound as an internal standard.

Disclaimer: This document is intended for informational purposes for research and development professionals. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date information. All laboratory work should be conducted by trained personnel in accordance with established safety protocols.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. fishersci.com [fishersci.com]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. abmole.com [abmole.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. drugs.com [drugs.com]

- 9. Novel protocol for multiple-dose oral administration of the L-type Ca2+ channel blocker isradipine in mice: A dose-finding pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

Isradipine vs. Isradipine-d3: A Comparative Pharmacological Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Isradipine is a dihydropyridine calcium channel blocker widely used in the management of hypertension. Its therapeutic effect is achieved by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[1][2] In the continuous effort to optimize drug efficacy and safety, the strategic incorporation of deuterium atoms into drug molecules has emerged as a promising approach to favorably alter pharmacokinetic properties. This guide provides a detailed comparative analysis of the pharmacological profiles of Isradipine and its deuterated analog, Isradipine-d3. While comprehensive data on this compound is not extensively available in the public domain, this document will extrapolate the potential advantages of deuteration based on established principles of kinetic isotope effects and the known metabolic pathways of Isradipine.

Pharmacological Profile of Isradipine

Isradipine exerts its antihypertensive effect by selectively blocking L-type calcium channels in arterial smooth muscle.[1] This action leads to a decrease in peripheral vascular resistance and, consequently, a lowering of blood pressure.

Mechanism of Action

Isradipine's mechanism of action involves binding to the L-type calcium channels, which are prevalent in vascular smooth muscle. This binding inhibits the influx of extracellular calcium ions into the muscle cells. The reduced intracellular calcium concentration leads to the relaxation of the vascular smooth muscle, resulting in vasodilation and a decrease in blood pressure.

dot

Caption: Isradipine's Mechanism of Action.

Pharmacokinetics

The pharmacokinetic profile of Isradipine is characterized by rapid and nearly complete absorption after oral administration, followed by extensive first-pass metabolism.

| Pharmacokinetic Parameter | Value | Reference |

| Bioavailability | 15-24% | [3] |

| Time to Peak Plasma Concentration (Tmax) | ~1.5 hours | |

| Protein Binding | ~95% | |

| Metabolism | Extensively hepatic, primarily via CYP3A4 | [4] |

| Elimination Half-life | ~8 hours | |

| Excretion | ~60-65% renal (as metabolites), ~25-30% fecal |

The Deuterium Advantage: this compound

Deuterium is a stable, non-radioactive isotope of hydrogen. The substitution of hydrogen with deuterium at specific metabolically active sites within a drug molecule can significantly alter its pharmacokinetic profile. This is due to the "kinetic isotope effect," where the carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down the rate of metabolic reactions catalyzed by enzymes such as the cytochrome P450 (CYP) family.

dot

Caption: Kinetic Isotope Effect on Metabolism.

Potential Pharmacological Profile of this compound

| Pharmacokinetic Parameter | Isradipine | Predicted this compound | Rationale for Prediction |

| Metabolic Stability | Moderate | Increased | Slower CYP3A4-mediated metabolism due to the kinetic isotope effect. |

| Bioavailability | 15-24% | Potentially Increased | Reduced first-pass metabolism could lead to higher systemic exposure. |

| Half-life (t½) | ~8 hours | Potentially Longer | Slower metabolism would lead to a reduced clearance rate. |

| Peak Plasma Concentration (Cmax) | Variable | Potentially Higher and/or Sustained | Altered absorption and metabolism could lead to changes in peak concentrations. |

| Dosing Frequency | Typically twice daily | Potentially Once Daily | A longer half-life could allow for less frequent dosing, improving patient compliance. |

Experimental Protocols

Detailed experimental protocols for the direct comparison of Isradipine and this compound are not currently published. However, standard methodologies would be employed to evaluate their respective pharmacological profiles.

In Vitro Metabolic Stability Assay

Objective: To compare the metabolic stability of Isradipine and this compound in human liver microsomes.

Methodology:

-

Incubation: Isradipine and this compound are incubated separately with pooled human liver microsomes in the presence of a NADPH-regenerating system.

-

Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The metabolic reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).

-

Analysis: The concentration of the parent compound remaining at each time point is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Data Analysis: The in vitro half-life and intrinsic clearance are calculated from the disappearance rate of the parent compound.

dot

Caption: In Vitro Metabolic Stability Workflow.

In Vivo Pharmacokinetic Study in Rodents

Objective: To compare the pharmacokinetic profiles of Isradipine and this compound in a rodent model (e.g., rats or mice).

Methodology:

-

Animal Model: Male Sprague-Dawley rats are cannulated for serial blood sampling.

-

Drug Administration: A single oral or intravenous dose of Isradipine or this compound is administered to separate groups of rats.

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Bioanalysis: Plasma concentrations of the parent drug and any major metabolites are determined by a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), clearance, and half-life are calculated using non-compartmental analysis.

Conclusion

While Isradipine is an effective antihypertensive agent, its significant first-pass metabolism results in low bioavailability. The deuteration of Isradipine to form this compound presents a scientifically grounded strategy to potentially improve its metabolic stability. This could lead to an enhanced pharmacokinetic profile, including increased bioavailability and a longer half-life, which may translate to improved therapeutic efficacy and patient convenience through less frequent dosing. However, it is crucial to emphasize that the anticipated benefits of this compound are currently theoretical. Rigorous in vitro and in vivo comparative studies are necessary to definitively establish the pharmacological profile of this compound and to ascertain its potential clinical advantages over the non-deuterated parent compound. The absence of such direct comparative data in the public domain underscores the need for further research in this area.

References

- 1. Isradipine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isradipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Isradipine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Isradipine in Human Plasma by LC-MS/MS Using Isradipine-d3 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Isradipine in human plasma using a stable isotope-labeled internal standard, Isradipine-d3, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

Introduction

Isradipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1] Accurate and precise quantification of Isradipine in human plasma is crucial for assessing its pharmacokinetic profile and ensuring therapeutic efficacy. This application note describes a robust and sensitive LC-MS/MS method for the determination of Isradipine in human plasma, employing this compound as the internal standard (IS) to ensure high accuracy and precision.[2][3] The use of a stable isotope-labeled internal standard minimizes variability due to sample preparation and matrix effects.

Experimental

Materials and Reagents

-

Isradipine (Reference Standard)

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

Formic Acid (analytical grade)

-

Ultrapure Water

-

Drug-free human plasma (with K2-EDTA as anticoagulant)

Instrumentation

A liquid chromatography system coupled with a triple quadrupole mass spectrometer is required. The specific models and manufacturers may vary, but the system should be capable of performing electrospray ionization (ESI) in the positive ion mode and multiple reaction monitoring (MRM).

Preparation of Solutions

-

Stock Solutions (1 mg/mL):

-

Prepare stock solutions of Isradipine and this compound by dissolving the appropriate amount of each compound in methanol to achieve a final concentration of 1 mg/mL. Store these solutions at 2-8°C. For long-term storage, aliquoting and freezing at -20°C is recommended, with stock solutions being stable for up to 3 months under these conditions.[4]

-

-

Working Solutions:

-

Prepare working solutions of Isradipine by serial dilution of the stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.

-

Prepare a working solution of this compound (Internal Standard) by diluting its stock solution with the same diluent.

-

-

Calibration Standards and Quality Control (QC) Samples:

-

Prepare calibration standards by spiking drug-free human plasma with the appropriate Isradipine working solutions to achieve a concentration range of 10 to 5000 pg/mL.[5]

-

Prepare QC samples at a minimum of three concentration levels: low, medium, and high.

-

Sample Preparation

A liquid-liquid extraction procedure is employed for the extraction of Isradipine and the internal standard from human plasma.[5]

-

Aliquot 500 µL of human plasma (calibration standard, QC sample, or study sample) into a clean microcentrifuge tube.

-

Add 50 µL of the this compound internal standard working solution.

-

Vortex the mixture for 30 seconds.

-

Add 1.5 mL of methyl-t-butyl ether.

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Transfer the clear supernatant to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject a 5 µL aliquot into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography

-

Column: A C18 analytical column (e.g., 4.6 x 100 mm, 5 µm) is suitable for separation.

-

Mobile Phase: An isocratic mobile phase consisting of acetonitrile and 0.1% formic acid in water (e.g., 70:30, v/v) can be used.

-

Flow Rate: A flow rate of 0.7 mL/min is recommended.

-

Column Temperature: Maintain the column at a constant temperature, for example, 40°C.

-

Run Time: A short run time of approximately 2-3 minutes should be achievable.

Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

The transition for Isradipine is m/z 372.1 → m/z 312.2.[5]

-

The transition for this compound would be m/z 375.1 → m/z 315.2 (Note: The precursor and product ions will be shifted by +3 Da due to the deuterium labeling).

-

Data Analysis and Quantification

The quantification is based on the ratio of the peak area of Isradipine to the peak area of the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression. The concentration of Isradipine in the QC and unknown samples is then determined from this calibration curve.

Method Validation Summary

A summary of the expected performance characteristics of the method is presented below. These values are based on typical bioanalytical method validation guidelines.

| Parameter | Acceptance Criteria | Example Performance |

| Linearity | r² ≥ 0.99 | A linear range of 10 to 5000 pg/mL with r² ≥ 0.9998 has been reported for Isradipine analysis.[5] |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | An LLOQ of 10 pg/mL has been achieved.[5] |

| Precision (Intra- and Inter-day) | ≤ 15% RSD (≤ 20% at LLOQ) | Reported precision has been shown to be good.[5] |

| Accuracy (Intra- and Inter-day) | Within ±15% of nominal (±20% at LLOQ) | Reported accuracy has been shown to be good.[5] |

| Recovery | Consistent and reproducible | High recovery is expected with liquid-liquid extraction. |

| Matrix Effect | Consistent and minimal | The use of a stable isotope-labeled internal standard helps to mitigate matrix effects. |

| Stability | Analyte stable under various storage and processing conditions | Stability should be assessed for freeze-thaw cycles, short-term benchtop, and long-term storage. |

Experimental Workflow Diagram

Caption: Workflow for the quantification of Isradipine in human plasma.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Isradipine in human plasma. The use of this compound as an internal standard ensures the accuracy and robustness of the assay. This protocol is well-suited for applications in clinical and pharmaceutical research where precise measurement of Isradipine concentrations is required.

References

Application Notes and Protocols for Isradipine-d3 Sample Preparation in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of Isradipine-d3 from biological matrices, a critical step for accurate bioanalytical quantification. This compound serves as an ideal internal standard (IS) for pharmacokinetic and bioequivalence studies of Isradipine due to its similar chemical properties and distinct mass. The following sections detail three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Introduction to Isradipine and Bioanalytical Challenges

Isradipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1][2] Accurate measurement of drug concentrations in biological fluids like plasma or serum is essential for pharmacokinetic assessments.[3] The complexity of these biological matrices necessitates a robust sample preparation strategy to remove interfering substances such as proteins and phospholipids, which can cause matrix effects and compromise the accuracy of LC-MS/MS analysis.[4][5] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for any analyte loss during sample processing and for variability in instrument response.

Comparative Summary of Sample Preparation Techniques

The choice of sample preparation technique depends on the required sensitivity, sample throughput, and the nature of the biological matrix. Below is a summary of the performance characteristics of the three detailed methods.

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Principle | Analyte precipitation with a solvent | Partitioning between two immiscible liquids | Analyte retention on a solid sorbent |

| Extraction Recovery | 85-95% | >90% | >95% |

| Matrix Effect | Moderate to High | Low to Moderate | Very Low |

| Throughput | High | Moderate | Moderate to High (with automation) |

| Cost per Sample | Low | Low to Moderate | High |

| Selectivity | Low | Moderate | High |

| LLOQ Achievable | ~50 pg/mL | ~10 pg/mL[3] | <10 pg/mL |

Method 1: Protein Precipitation (PPT)

PPT is a rapid and straightforward method for removing proteins from plasma or serum samples. It is particularly suitable for high-throughput screening.

Experimental Protocol

-

Sample Aliquoting: Pipette 100 µL of the biological matrix (e.g., human plasma) into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each sample, except for the blank matrix.

-

Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

-

Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

-

Injection: Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

Workflow Diagram

Protein Precipitation Workflow

Method 2: Liquid-Liquid Extraction (LLE)

LLE offers a cleaner sample extract compared to PPT by partitioning the analyte of interest into an immiscible organic solvent.

Experimental Protocol

-

Sample Aliquoting: Pipette 200 µL of the biological matrix into a glass test tube.

-

Internal Standard Spiking: Add 20 µL of this compound working solution.

-

Alkalinization: Add 50 µL of 0.1 M sodium hydroxide to each sample to adjust the pH.

-

Extraction Solvent Addition: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE)).[3]

-

Extraction: Vortex the tubes for 5 minutes.

-

Centrifugation: Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

-

Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of mobile phase.

-

Injection: Inject into the LC-MS/MS system.

Workflow Diagram

Liquid-Liquid Extraction Workflow

Method 3: Solid-Phase Extraction (SPE)

SPE is a highly selective method that provides the cleanest extracts, minimizing matrix effects and often leading to the lowest limits of quantification.[6]

Experimental Protocol

-

Sample Pre-treatment:

-

Pipette 500 µL of plasma into a tube.

-

Add 50 µL of this compound working solution.

-

Add 500 µL of 4% phosphoric acid in water and vortex.

-

-

SPE Cartridge Conditioning:

-

Use a suitable SPE cartridge (e.g., C18).

-

Condition the cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

-

-

Sample Loading:

-

Load the pre-treated sample onto the conditioned SPE cartridge.

-

Apply a gentle vacuum to pass the sample through the sorbent at a flow rate of approximately 1 mL/min.

-

-

Washing:

-

Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

-

Dry the cartridge under high vacuum for 5 minutes.

-

-

Elution:

-

Elute Isradipine and this compound from the cartridge with 1 mL of methanol into a clean collection tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase.

-

-

Injection:

-

Inject into the LC-MS/MS system.

-

Workflow Diagram

Solid-Phase Extraction Workflow

Conclusion

The selection of an appropriate sample preparation technique for this compound is a critical step in the development of a robust and reliable bioanalytical method. Protein precipitation offers speed and simplicity, making it suitable for early discovery studies. Liquid-liquid extraction provides a cleaner sample and is a cost-effective option for many applications. For the highest sensitivity and selectivity, particularly for regulated bioanalysis, solid-phase extraction is the preferred method, despite its higher cost and complexity. The protocols provided herein offer a starting point for method development, and further optimization may be required based on the specific laboratory instrumentation and study requirements.

References

- 1. researchgate.net [researchgate.net]

- 2. A BRIEF REVIEW ON ANALYTICAL METHODS FOR ESTIMATION OF ISRADIPINE IN PHARMACEUTICAL FORMULATION AND BIOLOGICAL MATRICES [revistaschilenas.uchile.cl]

- 3. Quantification of isradipine in human plasma using LC-MS/MS for pharmacokinetic and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lcms.cz [lcms.cz]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for High-Throughput Screening Assays Using Isradipine-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isradipine is a potent dihydropyridine L-type calcium channel blocker used in the management of hypertension.[1][2][3] Its deuterated analog, Isradipine-d3, serves as a valuable tool in high-throughput screening (HTS) campaigns aimed at the discovery of novel modulators of L-type calcium channels. The incorporation of deuterium atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based assays and a useful competitor in binding and functional screens. These application notes provide detailed protocols for the use of this compound in both primary and secondary HTS assays, as well as in pharmacokinetic profiling.

Isradipine acts by binding to the L-type calcium channels, which are crucial for muscle contraction, and inhibiting the influx of calcium ions into arterial smooth muscle and cardiac cells.[4][5][6] This inhibition leads to vasodilation and a subsequent reduction in blood pressure.[1][4] The high affinity and specificity of Isradipine for these channels make its deuterated form a reliable reference compound and competitive agent in screening assays.[1][6]

Core Applications of this compound in HTS

This compound can be employed in various stages of a drug discovery campaign targeting L-type calcium channels:

-

Primary HTS: As a reference inhibitor to determine the potency of test compounds in cell-based functional assays that measure intracellular calcium flux.

-

Competitive Binding Assays: To identify compounds that bind to the dihydropyridine binding site on the L-type calcium channel.

-

Pharmacokinetic (PK) HTS: As an internal standard for the quantification of Isradipine and its analogs in in vitro metabolic stability or cell permeability assays using liquid chromatography-mass spectrometry (LC-MS).[7]

Section 1: Primary HTS Assay - FLIPR-Based Calcium Flux Assay

This protocol describes a high-throughput, fluorescence-based functional assay to identify antagonists of L-type calcium channels.

Experimental Objective

To screen a compound library for inhibitors of L-type calcium channel activity by measuring changes in intracellular calcium concentration using a fluorescent dye in a cell line endogenously or recombinantly expressing the target channel.

Experimental Workflow

Caption: High-throughput calcium flux assay workflow.

Materials and Reagents

-

Cell Line: HEK293 cells stably expressing the human Cav1.2 L-type calcium channel.

-

Assay Plates: 384-well, black-walled, clear-bottom microplates.

-

Compounds: Test compound library, this compound (positive control), DMSO (negative control).

-

Reagents:

-

Cell culture medium (DMEM, 10% FBS, 1% Pen-Strep).

-

Fluo-4 AM calcium-sensitive dye.

-

Probenecid.

-

Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

-

Depolarizing agent: Potassium chloride (KCl) solution.

-

Experimental Protocol

-

Cell Plating:

-

Trypsinize and resuspend HEK293-Cav1.2 cells to a density of 50,000 cells/mL in culture medium.

-

Dispense 25 µL of the cell suspension into each well of a 384-well plate (1,250 cells/well).

-

Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Dye Loading:

-

Prepare a dye loading solution containing Fluo-4 AM and probenecid in Assay Buffer.

-

Remove the culture medium from the cell plates and add 20 µL of the dye loading solution to each well.

-

Incubate the plates for 60 minutes at 37°C.

-

-

Compound Addition:

-

Prepare serial dilutions of test compounds and this compound in Assay Buffer. The final concentration of DMSO should be kept below 0.5%.

-

Add 5 µL of the diluted compounds to the respective wells of the cell plate.

-

For control wells, add Assay Buffer with DMSO (negative control) or a known concentration of this compound (positive control).

-

Incubate for 15 minutes at room temperature.

-

-

Fluorescence Measurement:

-

Place the assay plate into a FLIPR (Fluorometric Imaging Plate Reader) instrument.

-

Establish a baseline fluorescence reading for 10 seconds.

-

Add 10 µL of the KCl depolarizing solution to all wells to activate the L-type calcium channels.

-

Immediately begin measuring the fluorescence intensity for 120 seconds.

-

Data Analysis and Presentation

The increase in fluorescence upon depolarization corresponds to the influx of calcium. The inhibitory effect of the test compounds is calculated as a percentage of the response in the control wells.

Table 1: Example Quantitative Data for Primary HTS

| Compound | Concentration (µM) | % Inhibition of Ca2+ Flux |

| DMSO (Negative Control) | N/A | 0% |

| This compound | 0.1 | 95% |

| Test Compound A | 10 | 88% |

| Test Compound B | 10 | 12% |

| Test Compound C | 10 | 55% |

For compounds showing significant inhibition ("hits"), a dose-response curve is generated to determine the IC50 value.

Section 2: Secondary Assay - Radioligand Binding Assay

This protocol describes a competitive binding assay to confirm that "hit" compounds from the primary screen act on the dihydropyridine binding site of the L-type calcium channel.

Experimental Objective

To determine the binding affinity (Ki) of test compounds for the L-type calcium channel by measuring their ability to displace a radiolabeled dihydropyridine ligand, with this compound used as a reference competitor.

Signaling Pathway

Caption: Competitive radioligand binding assay principle.

Materials and Reagents

-

Source of Channels: Membrane preparations from cells overexpressing the L-type calcium channel.

-

Radioligand: [3H]-Nitrendipine or a similar tritiated dihydropyridine.

-

Competitors: Test compounds, this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail and Scintillation Counter .

-

Glass Fiber Filters .

Experimental Protocol

-

Assay Setup:

-

In a 96-well plate, add Assay Buffer, membrane preparation, [3H]-Nitrendipine (at a concentration near its Kd), and varying concentrations of the test compound or this compound.

-

Total binding is determined in the absence of any competitor.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled competitor (e.g., 10 µM Isradipine).

-

-

Incubation:

-

Incubate the plate for 60 minutes at room temperature with gentle agitation.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold Assay Buffer.

-

-

Radioactivity Measurement:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis and Presentation

The specific binding is calculated by subtracting non-specific binding from total binding. The data is then used to generate displacement curves and calculate the Ki values for the test compounds.

Table 2: Example Quantitative Data for Binding Assay

| Compound | IC50 (nM) | Ki (nM) |

| This compound | 3.5 | 1.2 |

| Test Compound A | 25.8 | 8.9 |

| Test Compound C | 150.2 | 51.8 |

Section 3: HTS for In Vitro Metabolic Stability

This protocol details the use of this compound as an internal standard in a high-throughput assay to assess the metabolic stability of new chemical entities (NCEs).

Experimental Objective

To determine the rate of metabolism of a test compound by liver microsomes, using this compound as an internal standard for accurate quantification by LC-MS.

Logical Relationship

Caption: Workflow for in vitro metabolic stability assay.

Experimental Protocol

-

Incubation:

-

In a 96-well plate, pre-incubate the test compound (1 µM) with liver microsomes in a phosphate buffer at 37°C.

-

Initiate the metabolic reaction by adding a solution of NADPH.

-

Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Reaction Quenching:

-

Stop the reaction at each time point by adding ice-cold acetonitrile containing a fixed concentration of this compound.

-

-

Sample Preparation:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

-

LC-MS Analysis:

-

Inject the samples into an LC-MS/MS system.

-

Monitor the parent mass of the test compound and the parent mass of this compound.

-

Data Analysis and Presentation

The metabolic stability is determined by the half-life (t1/2) of the compound, calculated from the rate of disappearance of the parent compound over time. The peak area of the test compound is normalized to the peak area of the this compound internal standard at each time point to correct for variations in sample processing and instrument response.

Table 3: Example Data for Metabolic Stability Assay

| Time (min) | Test Compound A (Normalized Peak Area) |

| 0 | 1.00 |

| 5 | 0.85 |

| 15 | 0.60 |

| 30 | 0.35 |

| 60 | 0.10 |

From this data, the half-life and intrinsic clearance of the test compound can be calculated.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Isradipine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. Isradipine | C19H21N3O5 | CID 3784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Isradipine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. Isradipine: Package Insert / Prescribing Information / MOA [drugs.com]

- 7. mdpi.com [mdpi.com]

Application of Isradipine-d3 in Pharmacokinetic Studies of Isradipine

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Isradipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1][2][3] Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. Pharmacokinetic studies rely on accurate and precise bioanalytical methods to quantify drug concentrations in biological matrices. The use of a stable isotope-labeled internal standard, such as Isradipine-d3, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][6] The co-elution of the analyte and its deuterated analog minimizes variations arising from sample preparation, matrix effects, and instrument response, thereby enhancing the accuracy and robustness of the method.[5][7][8]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard in the pharmacokinetic analysis of Isradipine.

Pharmacokinetic Parameters of Isradipine

The pharmacokinetic profile of Isradipine has been characterized in several studies. Key parameters are summarized in the table below. It is important to note that these values can vary depending on the dosage, formulation, and patient population.

| Parameter | Value | Reference |

| Bioavailability | 15-24% | [2][9][10][11] |

| Time to Peak Plasma Concentration (tmax) | ~1.5 hours | [1][9] |

| Elimination Half-Life (t1/2) | ~8 hours | [1][2][9][12] |

| Plasma Protein Binding | ~95% | [1][2][9] |

| Metabolism | Extensively hepatic, primarily via CYP3A4 | [9][11] |

| Excretion | ~60-65% renal (as metabolites), ~25-30% fecal | [9][10][12] |

Experimental Protocols

Bioanalytical Method for Isradipine Quantification in Human Plasma using LC-MS/MS

This protocol describes a sensitive and rapid method for the quantification of Isradipine in human plasma using this compound as an internal standard.

a. Materials and Reagents:

-

Isradipine reference standard

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile, and methyl-t-butyl ether

-

Ammonium acetate

-

Human plasma (with K3EDTA as anticoagulant)

-

Deionized water

b. Sample Preparation (Liquid-Liquid Extraction):

-

Pipette 200 µL of human plasma into a microcentrifuge tube.

-

Add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each plasma sample, except for the blank.

-

Vortex for 10 seconds.

-

Add 50 µL of 0.1 M NaOH to alkalize the plasma.

-

Add 1 mL of methyl-t-butyl ether.

-

Vortex for 5 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

c. LC-MS/MS Conditions:

| Parameter | Condition |

| LC System | Agilent 1290 UHPLC or equivalent |

| Column | C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase | Acetonitrile : 10 mM Ammonium Acetate (80:20, v/v) |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| MS System | Triple quadrupole mass spectrometer (e.g., Sciex API 4000) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Isradipine: m/z 372.1 -> 312.2this compound: m/z 375.1 -> 315.2 (Predicted) |

| Collision Energy | Optimized for each transition |

d. Calibration Curve and Quality Control Samples:

-

Prepare calibration standards by spiking known concentrations of Isradipine into blank plasma. A typical range would be 0.05 ng/mL to 50 ng/mL.

-

Prepare quality control (QC) samples at low, medium, and high concentrations to assess the accuracy and precision of the method.

Pharmacokinetic Study Protocol

a. Study Design:

-

A single-dose, open-label study in healthy volunteers.

-

Subjects receive a single oral dose of Isradipine (e.g., 5 mg).

-

Blood samples are collected at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).

b. Sample Collection and Handling:

-

Collect blood samples in tubes containing K3EDTA.

-

Centrifuge the blood samples at 3000 rpm for 10 minutes to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

c. Data Analysis:

-

Calculate the plasma concentrations of Isradipine using the validated LC-MS/MS method.

-

Use pharmacokinetic software (e.g., WinNonlin) to determine the pharmacokinetic parameters (Cmax, tmax, AUC, t1/2, etc.).

Visualizations

Caption: Experimental workflow for the pharmacokinetic analysis of Isradipine.

Caption: Rationale for using this compound as an internal standard.

References

- 1. Articles [globalrx.com]

- 2. Isradipine - Wikipedia [en.wikipedia.org]

- 3. Isradipine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 4. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cerilliant.com [cerilliant.com]

- 6. scispace.com [scispace.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 9. drugs.com [drugs.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. drugs.com [drugs.com]

- 12. Isradipine | C19H21N3O5 | CID 3784 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of Isradipine in Human Plasma using Isradipine-d3 as an Internal Standard for Therapeutic Drug monitoring

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantification of isradipine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Isradipine-d3 is employed as the internal standard (IS) to ensure accuracy and precision, making this method highly suitable for therapeutic drug monitoring (TDM). The protocol outlines a straightforward sample preparation procedure and provides optimized chromatographic and mass spectrometric conditions for high-throughput analysis. This method is crucial for clinical research applications aiming to personalize isradipine dosage, thereby maximizing therapeutic efficacy and minimizing potential toxicity.

Introduction

Isradipine is a dihydropyridine calcium channel blocker used in the management of mild to moderate essential hypertension.[1][2] Therapeutic drug monitoring (TDM) is a critical tool for optimizing isradipine therapy due to inter-individual pharmacokinetic variability.[3] TDM allows for dose adjustments to maintain plasma concentrations within the therapeutic window, enhancing treatment efficacy and reducing adverse effects.[4] A reliable analytical method is essential for accurate TDM. LC-MS/MS has become the preferred technique for TDM due to its high sensitivity, specificity, and throughput.[3][5] This method utilizes this compound, a stable isotope-labeled internal standard, to correct for matrix effects and variations in sample processing and instrument response, leading to highly reliable quantification.

Signaling Pathway of Isradipine

Isradipine functions by inhibiting the influx of calcium ions through L-type calcium channels in arterial smooth muscle cells.[1][6][7] This inhibition leads to vasodilation and a subsequent reduction in blood pressure.[1][6] The detailed signaling cascade is illustrated below.

Caption: Mechanism of action of Isradipine in vascular smooth muscle cells.

Experimental Protocol

This protocol is designed for the analysis of isradipine in human plasma using this compound as an internal standard.

Materials and Reagents

-

Isradipine reference standard

-

This compound internal standard (IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K2EDTA)

Equipment

-

Liquid Chromatograph (LC) system

-

Tandem Mass Spectrometer (MS/MS)

-

Analytical column (e.g., C18, 2.1 x 100 mm, 3.5 µm)[8]

-

Microcentrifuge tubes

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

Standard and Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare stock solutions of isradipine and this compound by dissolving the appropriate amount in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the isradipine stock solution in 50:50 acetonitrile:water to create calibration standards.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) in acetonitrile.

-

Sample Preparation (Protein Precipitation): a. Pipette 100 µL of human plasma (calibrator, QC, or unknown sample) into a microcentrifuge tube. b. Add 200 µL of the internal standard spiking solution to each tube. c. Vortex for 30 seconds to precipitate proteins. d. Centrifuge at 14,000 rpm for 10 minutes at 4°C. e. Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

Chromatographic Conditions

| Parameter | Value |

| Column | C18, 2.1 x 100 mm, 3.5 µm[8] |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min[8] |

| Injection Volume | 5 µL |

| Column Temperature | 40°C[8] |

| Gradient | 20% B to 90% B over 2 min, hold at 90% B for 1 min, return to 20% B |

Mass Spectrometric Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| MRM Transitions | See Table 1 |

Table 1: MRM Transitions for Isradipine and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Isradipine | 372.1 | 312.2[5] |

| This compound | 375.1 | 315.2 |

Method Validation and Performance

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability for TDM.[3][9] Key validation parameters are summarized below.

Table 2: Summary of Method Performance Characteristics

| Parameter | Typical Performance |

| Linearity Range | 10 - 10,000 pg/mL[5][8] |

| Correlation Coefficient (r²) | > 0.99[5] |

| Lower Limit of Quantification (LLOQ) | 10 pg/mL[5][8] |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Recovery | Consistent and reproducible |

Experimental Workflow

The following diagram illustrates the complete workflow for the therapeutic drug monitoring of isradipine.

Caption: Workflow for Isradipine TDM using LC-MS/MS.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a sensitive, specific, and reliable approach for the quantification of isradipine in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, making it an ideal tool for therapeutic drug monitoring in a clinical research setting. This method can aid in the optimization of isradipine dosing to improve patient outcomes.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Isradipine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and validation of analytical methods for therapeutic drug monitoring [elea.unisa.it]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. Quantification of isradipine in human plasma using LC-MS/MS for pharmacokinetic and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isradipine | C19H21N3O5 | CID 3784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Isradipine: Package Insert / Prescribing Information / MOA [drugs.com]

- 8. Determination of isradipine in human plasma by LC-MS/MS and study...: Ingenta Connect [ingentaconnect.com]

- 9. hilarispublisher.com [hilarispublisher.com]

Application Notes and Protocols for Bioequivalence Studies of Isradipine Formulations Using Isradipine-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isradipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension. To ensure the therapeutic equivalence of generic formulations to the innovator product, bioequivalence studies are essential. These studies rely on accurate and precise quantification of the drug in biological matrices. Isradipine-d3, a stable isotope-labeled analog of Isradipine, serves as an ideal internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods due to its similar chemical and physical properties to the analyte, ensuring high accuracy and reproducibility.[1] This document provides detailed application notes and protocols for conducting bioequivalence studies of Isradipine formulations.

Pharmacokinetic Data Summary

The following table summarizes key pharmacokinetic parameters of Isradipine from various studies. These values are critical for the design and interpretation of bioequivalence studies.

| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |

| Immediate-Release Capsule | 5 mg | 6.0 | 1.5 | 15.1 (AUC0-8) | ~8 |

| Slow-Release Formulation | 5 mg | Reduced by ~50% compared to IR | 5 to 7 | Bioavailability increased by <20% vs. IR | Not Specified |

| 10 mg Capsule | 10 mg | Not Specified | 1.57 ± 0.44 | Not Specified | 6.63 ± 2.4 |

| 10 mg Oral Solution | 10 mg | Not Specified | 0.40 ± 0.28 | Not Specified | 5.36 ± 1.8 |

Data compiled from multiple sources for illustrative purposes.[2][3][4]

Experimental Protocols

Bioequivalence Study Protocol: 5 mg Isradipine Capsules (as per FDA Guidance)

This protocol is based on the recommendations from the U.S. Food and Drug Administration (FDA) for Isradipine bioequivalence studies.[5]

a. Study Design:

-

Type: Fasting, single-dose, two-treatment, two-period, crossover in vivo study.[5]

-

Subjects: Healthy male and non-pregnant, non-lactating female volunteers.

-

Washout Period: A sufficient washout period between the two treatment periods should be implemented to ensure the complete elimination of the drug from the previous period.

b. Dosing and Administration:

-

Test Product: 5 mg Isradipine capsule.

-

Reference Product: 5 mg Isradipine capsule (Reference Listed Drug).

-

Administration: A single oral dose of the test or reference product with a standardized volume of water after an overnight fast of at least 10 hours.

c. Blood Sampling:

-

Blood samples are collected in tubes containing an appropriate anticoagulant.

-

Sampling should be performed at pre-dose (0 h) and at multiple time points post-dose to adequately characterize the plasma concentration-time profile of Isradipine. Suggested time points include: 0.25, 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 18, 24, 36, and 48 hours post-dose.

-

Plasma is separated by centrifugation and stored at -70°C or below until analysis.

d. Bioanalytical Method:

-

Isradipine concentrations in plasma samples will be determined using a validated LC-MS/MS method with this compound as the internal standard.

e. Pharmacokinetic and Statistical Analysis:

-

The primary pharmacokinetic parameters to be determined are Cmax, AUC0-t, and AUC0-∞.

-

Bioequivalence is established if the 90% confidence intervals for the ratio of the geometric means (Test/Reference) of Cmax, AUC0-t, and AUC0-∞ fall within the acceptance range of 80.00% to 125.00%.

Bioanalytical Method Protocol: LC-MS/MS Quantification of Isradipine in Human Plasma